BenchChemオンラインストアへようこそ!

Loxoprofen

Pharmacoepidemiology Gastrointestinal Safety NSAID Comparative Effectiveness

Loxoprofen is a phenylpropionic acid NSAID prodrug offering balanced COX-1/COX-2 inhibition (IC50: 6.5/13.5 µM) with rapid oral absorption (Tmax ~30 min). Its prodrug design distinguishes it from direct-acting NSAIDs, providing faster analgesic onset than celecoxib and a reproducible 27.6% endoscopic ulcer incidence for GI safety studies. With 92.9% transdermal absorption and 95.44% ethosomal release, it is an essential benchmark for pain models, GI injury research, and transdermal delivery R&D.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 68767-14-6
Cat. No. B1209778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxoprofen
CAS68767-14-6
Synonyms156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
InChIInChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)
InChIKeyYMBXTVYHTMGZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility47 mg/mL

Loxoprofen (CAS 68767-14-6) Prodrug NSAID for Pain Management Procurement Guide


Loxoprofen is a propionic acid–class nonsteroidal anti-inflammatory drug (NSAID) prodrug, administered orally or transdermally, that requires enzymatic bioactivation to its active trans-alcohol metabolite (loxoprofen-SRS) to exert analgesic, anti-inflammatory, and antipyretic effects [1]. The parent compound itself is inactive against COX-1 and COX-2, whereas the active metabolite acts as a nonselective COX inhibitor [2]. This prodrug design delays gastrointestinal exposure to active COX-inhibiting species until after systemic absorption and hepatic metabolism, providing a differentiated safety profile compared with conventional NSAIDs that possess intrinsic mucosal irritancy [3].

Loxoprofen (CAS 68767-14-6) Prodrug-Specific Differentiation: Why In-Class Substitution Is Not Straightforward


Generic substitution among NSAIDs is inappropriate because loxoprofen's prodrug mechanism fundamentally distinguishes it from direct-acting COX inhibitors such as ibuprofen, naproxen, and diclofenac. The parent compound lacks intrinsic COX inhibitory activity, requiring enzymatic reduction to the active trans-alcohol metabolite by hepatic and cutaneous carbonyl reductase 1 (CBR1) [1]. This delayed activation confers reduced direct gastric mucosal cytotoxicity compared with indomethacin and celecoxib, which exhibit membrane permeabilization-dependent necrosis/apoptosis in gastric cells [2]. Additionally, loxoprofen's transdermal patch formulation leverages cutaneous CBR1-mediated bioactivation, enabling local efficacy without systemic COX inhibition—a property not shared by most comparator NSAIDs that rely on passive permeation of pre-active drug [3]. The combination of prodrug activation kinetics, intermediate COX-2 selectivity of the active metabolite (IC50 ratio COX-1/COX-2 ≈ 2.1), and formulation-specific delivery options creates a differentiation profile that cannot be replicated by substituting another NSAID without quantitative comparative assessment [4].

Loxoprofen (CAS 68767-14-6) Comparative Efficacy and Safety Evidence for Scientific Procurement Decisions


Gastrointestinal Hospitalization Risk Reduction: Loxoprofen vs. Diclofenac Real-World Cohort Analysis

In a multi-database, international cohort study across Asia-Pacific populations, loxoprofen demonstrated a significantly lower risk of hospitalization for gastrointestinal events compared with diclofenac in Korean patients [1]. The study used Cox proportional hazards models to estimate adjusted hazard ratios (HRs) with 95% confidence intervals. This real-world evidence quantifies loxoprofen's safety advantage over one of the most widely prescribed NSAIDs globally.

Pharmacoepidemiology Gastrointestinal Safety NSAID Comparative Effectiveness

Superior Pain Relief Rate vs. Celecoxib in Post-Tonsillectomy Analgesia

A clinical study compared loxoprofen with the selective COX-2 inhibitor celecoxib for postoperative pain control after tonsillectomy [1]. Loxoprofen provided a statistically significant higher overall effective pain relief rate than celecoxib, although both groups showed similar VAS score reductions. Notably, the study also reported a difference in late-onset hemorrhage (>11 days post-op): 0 cases with celecoxib vs. 5 cases (31.2%) with loxoprofen, indicating a bleeding-risk trade-off.

Postoperative Pain Otolaryngology COX-2 Inhibitor Comparison

Rapid Onset of Action: Loxoprofen Demonstrates Faster Pain Relief vs. Celecoxib After Spinal Surgery

In a randomized study of 141 patients undergoing spinal surgery, loxoprofen (180 mg/day) showed greater improvement in Numeric Rating Scale (NRS) pain scores at 30 minutes and 2 hours post-administration compared with celecoxib (200 mg/day) [1]. This difference was observed for both slight baseline pain (NRS <5) and severe baseline pain (NRS ≥5). Overall maximum and mean daily NRS scores were not significantly different between groups, indicating that loxoprofen's advantage lies in faster onset rather than superior peak efficacy.

Postoperative Analgesia Spinal Surgery Onset of Action

Transdermal Patch Noninferiority: Loxoprofen Hydrogel Patch vs. Oral Loxoprofen and Comparator Patches

In double-blind, double-dummy, multicenter trials, loxoprofen 100 mg hydrogel patches were noninferior to oral loxoprofen tablets (60 mg) for final overall symptomatic improvement in patients with knee osteoarthritis, myalgia, or trauma-induced swelling and pain over 1–4 weeks [1]. Additionally, in open-label studies, loxoprofen patches were noninferior to commercially available ketoprofen and indomethacin patches over 2–4 weeks in knee osteoarthritis or myalgia patients [1]. This evidence supports the interchangeability of topical loxoprofen with oral dosing while potentially reducing systemic exposure and GI/cardiovascular/renal risks associated with oral NSAIDs.

Transdermal Drug Delivery Osteoarthritis Topical NSAID

In Vitro Prodrug Activation and COX Selectivity Profile vs. Active NSAIDs

In vitro enzyme assays demonstrate that loxoprofen sodium (parent prodrug) is inactive against recombinant human COX-1 and COX-2, whereas its active metabolite loxoprofen-SRS inhibits both isozymes with time-dependent kinetics [1]. In human whole blood assays, loxoprofen sodium dihydrate exhibits IC50 values of 6.5 μM for COX-1 and 13.5 μM for COX-2, yielding a COX-1/COX-2 selectivity ratio of approximately 2.1, classifying the active species as a nonselective inhibitor with slight COX-1 preference [2]. This contrasts with selective COX-2 inhibitors (e.g., celecoxib) and other nonselective NSAIDs with different selectivity ratios, providing a mechanistic basis for loxoprofen's balanced efficacy-safety profile.

COX Inhibition Prodrug Bioactivation In Vitro Pharmacology

Gastrointestinal Tolerability Advantage: 10% vs. 40% GI Adverse Events in Gonarthrosis Trial

A randomized, double-blind, parallel-group trial in 60 patients with gonarthrosis compared loxoprofen 60 mg three times daily with diclofenac 50 mg three times daily over 4 weeks [1]. Both treatments produced statistically significant improvements from baseline across all clinical parameters with no significant between-group differences in efficacy. However, gastrointestinal adverse events occurred in 10% of loxoprofen patients versus 40% of diclofenac patients (p < 0.01). One serious GI event (enterorrhagia) led to treatment discontinuation in the diclofenac group. Tolerability was rated good/very good in 90% of loxoprofen patients versus 79% of diclofenac patients (p < 0.05).

Osteoarthritis GI Tolerability Randomized Controlled Trial

Loxoprofen (CAS 68767-14-6) Evidence-Based Application Scenarios for Procurement and Research


Chronic Osteoarthritis and Musculoskeletal Pain Management with Reduced GI Risk

Based on the 30-percentage-point absolute reduction in GI adverse events (10% vs. 40%) and 90% good/very good tolerability rating compared with diclofenac in gonarthrosis patients [1], loxoprofen is indicated for long-term oral NSAID therapy where gastrointestinal tolerability is a primary selection criterion. The noninferiority of loxoprofen hydrogel patches to oral dosing further enables flexible administration without compromising efficacy [2].

Acute Postoperative Pain Requiring Rapid Analgesic Onset

Evidence from spinal surgery patients demonstrates faster pain relief at 30 minutes and 2 hours post-dose compared with celecoxib [1], and superior overall effective pain relief rates versus celecoxib in tonsillectomy patients [2]. Loxoprofen should be prioritized in postoperative analgesic protocols where rapid onset is clinically desirable and bleeding risk is managed.

Transdermal NSAID Delivery for Localized Inflammation with Minimized Systemic Exposure

The demonstrated noninferiority of loxoprofen hydrogel patches to oral loxoprofen and to ketoprofen/indomethacin patches [1] supports procurement of transdermal formulations for patients with knee osteoarthritis, myalgia, or trauma-induced swelling who require local anti-inflammatory effects while minimizing systemic GI, cardiovascular, and renal risks. The unique CBR1-mediated cutaneous bioactivation of loxoprofen [2] distinguishes it from comparator topical NSAIDs that rely on passive permeation of pre-active drug.

Pharmacoepidemiological Research on NSAID Gastrointestinal Safety in Asian Populations

The multi-database cohort study demonstrating a 63% lower risk of GI hospitalization with loxoprofen versus diclofenac in Korean patients (HR 0.37, 95% CI 0.25–0.54) [1] positions loxoprofen as a key comparator in real-world safety studies. Researchers investigating ethnic or regional variations in NSAID tolerability should include loxoprofen as a reference compound given its extensive use in East Asian markets and the availability of population-level safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loxoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.